Methyl dichloroasterrate

Catalog No.
S3106943
CAS No.
398118-62-2
M.F
C18H16Cl2O8
M. Wt
431.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl dichloroasterrate

CAS Number

398118-62-2

Product Name

Methyl dichloroasterrate

IUPAC Name

methyl 3,5-dichloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate

Molecular Formula

C18H16Cl2O8

Molecular Weight

431.22

InChI

InChI=1S/C18H16Cl2O8/c1-7-12(19)14(22)11(18(24)27-4)16(13(7)20)28-15-9(17(23)26-3)5-8(21)6-10(15)25-2/h5-6,21-22H,1-4H3

InChI Key

UWTOESDPWKUNBD-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1Cl)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)OC)O)Cl

Solubility

not available

Methyl dichloroacetate is a chemical compound with the molecular formula C₃H₄Cl₂O₂. It is a colorless liquid characterized by an ethereal odor and is classified as a halogenated ester. The compound is notable for its reactivity, particularly with water, leading to the formation of dichloroacetic acid, which is a corrosive material. Methyl dichloroacetate is primarily used in the synthesis of other chemical compounds and has significant implications in atmospheric chemistry due to its degradation products, which include toxic substances such as phosgene and hydrochloric acid when heated .

, particularly with chlorine atoms and hydroxyl radicals. The reaction with chlorine atoms involves H-atom abstraction from the alkyl groups, leading to the formation of peroxy radicals and alkoxy radicals. The rate coefficient for this reaction has been determined to be approximately (3.31±0.88)×1013cm3/molecule s(3.31\pm 0.88)\times 10^{-13}\,\text{cm}^3/\text{molecule s} at 298 K . The degradation pathways can yield several products, including:

  • Dichloroacetic acid
  • Phosgene
  • Methyl trichloroacetate
  • Carbon monoxide

Methyl dichloroacetate exhibits significant biological activity, primarily as a toxic agent. Exposure can lead to severe respiratory issues, including pulmonary edema and chemical pneumonitis. It is highly irritating to skin, eyes, and mucous membranes, with potential for causing second- and third-degree burns upon contact. Inhalation of vapors can result in serious health effects, including focal lung fibrosis . Due to these properties, it is classified as hazardous, necessitating careful handling and use in controlled environments.

Methyl dichloroacetate can be synthesized through several methods:

  • Direct Chlorination: Chlorination of acetic acid or its derivatives using chlorine gas under controlled conditions.
  • Reflux Method: Reacting dichloroacetic acid with methanol in the presence of an acid catalyst to form methyl dichloroacetate.
  • Transesterification: Utilizing other esters in the presence of dichloroacetic acid to yield methyl dichloroacetate.

These methods emphasize the importance of controlling reaction conditions due to the compound's reactivity and potential hazards associated with its synthesis .

Methyl dichloroacetate has several applications, including:

  • Chemical Synthesis: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
  • Research: Used in studies related to atmospheric chemistry due to its degradation products and kinetics.
  • Industrial Uses: Employed in producing other chlorinated compounds and as a solvent in certain chemical processes.

Its utility in synthesizing more complex molecules underscores its significance in organic chemistry .

Studies on the interactions of methyl dichloroacetate focus on its reactivity with atmospheric components such as chlorine atoms and hydroxyl radicals. These interactions lead to complex degradation pathways that are crucial for understanding its environmental impact. Research indicates that these reactions can produce harmful by-products, emphasizing the need for further investigation into their kinetics and mechanisms .

Methyl dichloroacetate shares similarities with several related compounds, particularly other halogenated esters. A comparison highlights unique aspects of methyl dichloroacetate:

CompoundFormulaKey Characteristics
Methyl chloroacetateC₃H₅ClO₂Less reactive than methyl dichloroacetate; one chlorine atom reduces steric hindrance .
Dichloroacetic acidC₂HCl₂O₂Hydrolysis product; more corrosive than methyl dichloroacetate; used in various applications .
Trichloroacetic acidC₂Cl₃O₂Highly toxic; used as a reagent; more potent than methyl dichloroacetate .
Methyl trichloroacetateC₃H₄Cl₃O₂More reactive due to three chlorine substituents; significant environmental concern .

Methyl dichloroacetate's unique structure allows it to participate in specific reactions that differ from those involving similar compounds, particularly regarding its degradation pathways and biological toxicity profiles.

XLogP3

4.6

Wikipedia

Methyl dichloroasterrate

Dates

Modify: 2024-04-14
Hargreaves, Jaih; Park, Ja-On; Ghisalberti, Emilio L.; Sivasithamparam, Krishnapillai; Skelton, Brian W.; White, Allan H.; New chlorinated diphenyl ethers from an Aspergillus species, Journal of Natural Products, 651, 7-10. DOI:10.1021/np0102758 PMID:11809055

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